molecular formula C8H8BrNO B1462403 5-Bromo-3-ethenyl-2-methoxypyridine CAS No. 2229144-06-1

5-Bromo-3-ethenyl-2-methoxypyridine

Cat. No.: B1462403
CAS No.: 2229144-06-1
M. Wt: 214.06 g/mol
InChI Key: CUROOCRDUBLUMG-UHFFFAOYSA-N
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Description

5-Bromo-3-ethenyl-2-methoxypyridine is a versatile organic compound characterized by the presence of a bromine atom, an ethenyl group, and a methoxy group attached to a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Alkylation: The compound can be synthesized through halogenation of 2-methoxypyridine followed by alkylation to introduce the ethenyl group.

  • Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed to introduce the ethenyl group using appropriate boronic acids and palladium catalysts.

Industrial Production Methods: Industrial production typically involves large-scale halogenation and alkylation reactions under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry may also be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the ethenyl group to an ethylene oxide derivative.

  • Reduction: Reduction reactions can reduce the bromine atom to form a corresponding pyridine derivative.

  • Substitution: Substitution reactions can replace the bromine atom with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and ammonia (NH3) are employed under specific conditions.

Major Products Formed:

  • Oxidation: Ethylene oxide derivatives.

  • Reduction: Pyridine derivatives.

  • Substitution: Cyanopyridines and aminopyridines.

Scientific Research Applications

5-Bromo-3-ethenyl-2-methoxypyridine finds applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: It is used in the study of biological systems and interactions with biomolecules.

  • Medicine: It is explored for its potential therapeutic properties in drug development.

  • Industry: It is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors involved in biological processes.

  • Pathways: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

  • 5-Bromo-2-ethyl-3-methoxypyridine: Similar structure with an ethyl group instead of an ethenyl group.

  • 5-Bromo-2-methoxypyridine: Lacks the ethenyl group.

This comprehensive overview highlights the significance of 5-Bromo-3-ethenyl-2-methoxypyridine in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

5-bromo-3-ethenyl-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-3-6-4-7(9)5-10-8(6)11-2/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUROOCRDUBLUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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